N-octylbutanamide
Description
N-Octylbutanamide is a synthetic amide compound characterized by an octyl group (-C₈H₁₇) attached to the nitrogen atom of butanamide (CH₃CH₂CH₂CONH₂). The octyl chain confers significant hydrophobicity, distinguishing it from shorter-chain analogs.
Properties
CAS No. |
53396-35-3 |
|---|---|
Molecular Formula |
C12H25NO |
Molecular Weight |
199.33 g/mol |
IUPAC Name |
N-octylbutanamide |
InChI |
InChI=1S/C12H25NO/c1-3-5-6-7-8-9-11-13-12(14)10-4-2/h3-11H2,1-2H3,(H,13,14) |
InChI Key |
VXSFQHSSWSRGLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=O)CCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-octylbutanamide can be synthesized through several methods. One common approach involves the reaction of butanoyl chloride with octylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:
Butanoyl chloride+Octylamine→this compound+HCl
Another method involves the direct amidation of butanoic acid with octylamine using a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-octylbutanamide can undergo various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, this compound can be hydrolyzed to produce butanoic acid and octylamine.
Reduction: Reduction of this compound using reducing agents like lithium aluminum hydride (LiAlH4) can yield the corresponding amine.
Substitution: this compound can participate in substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Butanoic acid and octylamine.
Reduction: Octylamine.
Substitution: Depends on the nucleophile used.
Scientific Research Applications
N-octylbutanamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-octylbutanamide depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, affecting their function. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Alkyl Chain Length Variations
N-Ethylbutanamide (CAS 13091-16-2)
- Structure : Ethyl group (-C₂H₅) as the N-substituent.
- Molecular Formula: C₆H₁₃NO.
- Properties : Shorter alkyl chain increases water solubility compared to N-octylbutanamide. Likely lower melting/boiling points due to reduced van der Waals interactions.
- Applications: Potential use as a solvent or intermediate in organic synthesis .
N-Butyl-3-oxo-butanamide (Synthesized in )
- Structure : Butyl group (-C₄H₉) and a 3-oxo (ketone) functional group.
- Synthesis Yield : 89% via reaction of 1-butylamine with diketene .
- Properties: The ketone group introduces polarity, enabling keto-enol tautomerism, which enhances reactivity in condensation reactions.
- Applications : Intermediate in heterocyclic compound synthesis.
This compound (Hypothetical)
- Expected Properties: Longer octyl chain increases hydrophobicity, reducing water solubility. Higher molecular weight (C₁₂H₂₅NO, ~199 g/mol) may elevate boiling points but decrease crystallinity.
- Applications : Likely used in lubricants or surfactants due to amphiphilic nature.
Functional Group Modifications
N-(4-Nitrophenyl)-3-Oxobutanamide (CAS 4835-39-6)
3-Oxo-N,N-di(propan-2-yl)butanamide (CAS 1044637-58-2)
2-Chloro-N,N-dimethyl-3-oxobutanamide (CAS 5810-11-7)
- Structure : Chloro and dimethyl substituents with 3-oxo group.
- Molecular Formula: C₆H₁₀ClNO₂.
- Properties : Chlorine atom increases electrophilicity, making it reactive in nucleophilic substitutions.
- Applications: Potential agrochemical or pharmaceutical precursor .
N-Hydroxyoctanamide (GHS 1.0)
- Safety Protocols : Requires protective gloves, respiratory equipment, and environmental controls to prevent contamination .
Data Table: Comparative Analysis of Butanamide Derivatives
Research Findings and Trends
- Alkyl Chain Impact : Longer chains (e.g., octyl) enhance lipid solubility, favoring applications in emulsion stabilization .
- Functional Groups : Oxo and nitro groups expand utility in dyes and pharmaceuticals but increase synthetic complexity .
- Safety : Hydrophobic amides like this compound may require fewer respiratory protections than volatile analogs but necessitate skin barrier measures .
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